C225
Overview
Description
C225 is a methyl ester of docosapentaenoic acid, a polyunsaturated fatty acid.
Mechanism of Action
Target of Action
C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .
Mode of Action
This compound inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .
Biochemical Pathways
The binding of this compound to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, this compound can effectively suppress tumor growth.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .
Result of Action
The binding of this compound to EGFR results in significant inhibition of tumor growth. In vitro, this compound has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, this compound has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to this compound. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .
Preparation Methods
The synthesis of methyl 4,7,10,13,16-docosapentaenoate typically involves the esterification of docosapentaenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
C225 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroperoxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C225 has several scientific research applications:
Comparison with Similar Compounds
C225 can be compared with other similar compounds, such as:
Methyl 4,7,10,13,16,19-docosahexaenoate: Another polyunsaturated fatty acid methyl ester with six double bonds, known for its role in brain health and development.
Methyl 4,7,10,13,16-eicosapentaenoate: A methyl ester of eicosapentaenoic acid with five double bonds, commonly found in fish oils and known for its anti-inflammatory properties.
The uniqueness of methyl 4,7,10,13,16-docosapentaenoate lies in its specific double bond configuration and its potential health benefits, which are distinct from those of other similar compounds.
Properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSIBYSWTMLS-NEUKSRIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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